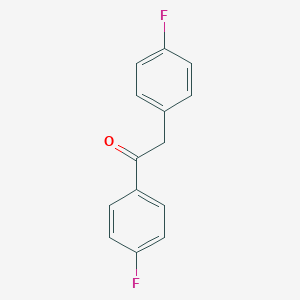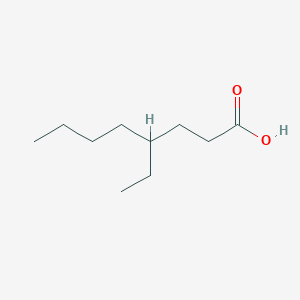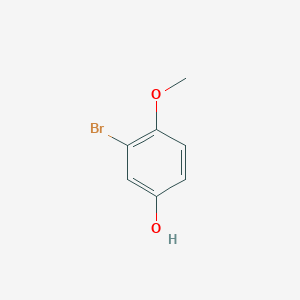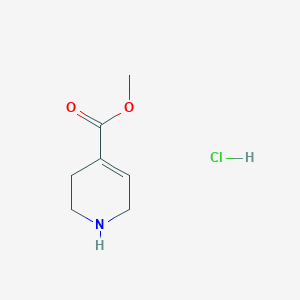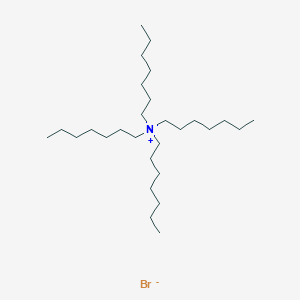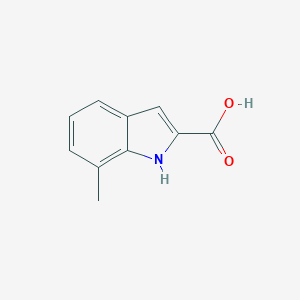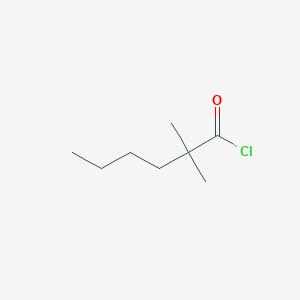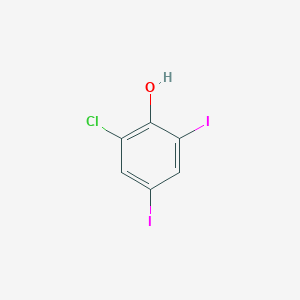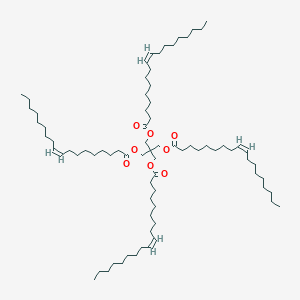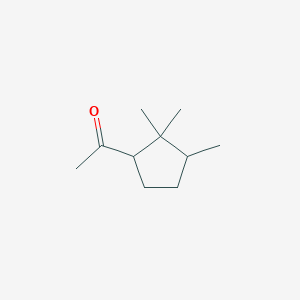
4,4-Diphenylbutan-2-one
Descripción general
Descripción
4,4-Diphenylbutan-2-one (4,4-DPB) is an organic compound that is widely used in scientific research. It is a versatile compound, with applications in the fields of organic synthesis, biochemistry, and medicine. 4,4-DPB is a colorless solid that is insoluble in water but soluble in common organic solvents. It is a relatively stable compound, with a melting point of 92-94°C, and a boiling point of 254-255°C.
Aplicaciones Científicas De Investigación
Chiral Resolution and Synthesis Applications :
- Periasamy, Rao, and Seenivasaperumal (2001) demonstrated the resolution of C2-symmetric 2,3-diphenylbutane-1,4-diol using (S)-proline and boric acid, highlighting applications in chiral resolution and synthesis (Periasamy, Rao & Seenivasaperumal, 2001).
Catalysis and Organic Reactions :
- The research by Rana, Rahman, Roy, and Roy (2018) on the synthesis of tetra-substituted imidazoles mediated by (S)-3-Methyl-1, 1-Diphenylbutane-1, 2-Diamine demonstrates its application as an organocatalyst in high-yielding, cost-effective, and environmentally benign reactions (Rana, Rahman, Roy & Roy, 2018).
Chemical Synthesis and Mechanistic Insights :
- Ceylan, Gürdere, Budak, Kazaz, and SeÇen (2004) reported the preparation of 1,4-diphenylbutane-1,4-diones from α-halo acetophenones, providing insights into mechanistic pathways in chemical synthesis (Ceylan et al., 2004).
Environmental Science and Polymer Research :
- Sielicki, Focht, and Martín (1978) investigated the microbial degradation of polystyrene and 1,3-diphenylbutane, contributing to understanding the environmental impact and degradation pathways of polymers (Sielicki, Focht & Martín, 1978).
Material Science and Polymer Modification :
- Shen Xiao-don (1999) discussed the use of 2,3-dimethyl-2,3-diphenylbutane as a polymer modifier, illustrating its role in enhancing fire-proofing effects and safety in polymer applications (Shen Xiao-don, 1999).
Safety and Hazards
The safety data sheet for 4,4-Diphenylbutan-2-one indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It’s known that compounds with similar structures can interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can react readily with grignard reagents to form the corresponding alcohol derivatives . This reaction is a classic method of carbon-carbon bond formation .
Biochemical Pathways
It’s known that similar compounds can influence various metabolic pathways .
Pharmacokinetics
Its logp value is 321, which suggests that it is lipophilic and may have good bioavailability .
Result of Action
Similar compounds are known to exert anti-obese actions and alter lipid metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4-Diphenylbutan-2-one. For instance, temperature can affect the stability of the compound . Moreover, the compound’s efficacy can be influenced by the physiological environment, such as pH and the presence of other molecules .
Propiedades
IUPAC Name |
4,4-diphenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHXYKLKNOEKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202421 | |
| Record name | 4,4-Diphenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5409-60-9 | |
| Record name | 4,4-Diphenyl-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Diphenyl-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5409-60-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Diphenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-diphenylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4-Diphenyl-2-butanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L39ARQ75GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the structure of 4,4-diphenyl-2-butanone and how does it impact its interactions?
A1: 4,4-Diphenyl-2-butanone exhibits an intramolecular hydrogen bond between its hydroxyl group (O—H) and its ketone group (C=O) []. This interaction influences its molecular conformation. Additionally, intermolecular interactions, specifically C—H⋯π interactions between neighboring molecules, lead to the formation of chains. These chains further arrange into sheets stabilized by intermolecular O—H⋯O hydrogen bonds []. This intricate network of interactions likely influences the compound's physical properties and potential biological activities.
Q2: How is 4,4-diphenyl-2-butanone synthesized and what modifications have been made to improve the process?
A2: A common synthesis route utilizes ethyl acetoacetate as the starting material []. Initially, ethyl acetoacetate reacts with ethylene glycol in the presence of p-toluenesulfonic acid (p-TsOH) in toluene, forming a ketal-protected ester. This intermediate then reacts with two equivalents of phenyl magnesium bromide (a Grignard reagent). Previous procedures used benzene as a solvent and water for the Grignard workup, leading to the formation of the dehydrated product 4,4-diphenyl-3-buten-2-one []. To obtain 4,4-diphenyl-2-butanone, modifications were introduced: replacing carcinogenic benzene with toluene during ketal formation and utilizing dilute acid instead of water for the Grignard workup. These adjustments prevent dehydration and allow for direct isolation of the desired hydroxyketone [].
Q3: 4,4-diphenyl-2-butanone is a derivative of a known human heme oxygenase-1 (hHO-1) inhibitor. What makes it particularly interesting in this context?
A3: The structure of 4,4-diphenyl-2-butanone, specifically the incorporation of a second phenyl group, significantly enhances its potency as an hHO-1 inhibitor compared to its monophenyl counterpart []. Crystallographic studies revealed that this second phenyl group occupies a secondary hydrophobic pocket within the enzyme's active site, leading to a “double-clamp” binding mode []. This enhanced binding interaction explains the increased inhibitory potency of 4,4-diphenyl-2-butanone against hHO-1.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

